molecular formula C16H18FN3O3S2 B2497271 N-(4-fluorophenyl)-2-((4-(2-((2-methoxyethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941921-63-7

N-(4-fluorophenyl)-2-((4-(2-((2-methoxyethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2497271
CAS No.: 941921-63-7
M. Wt: 383.46
InChI Key: JXBSJDCQKPJAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazole core substituted with a 2-((2-methoxyethyl)amino)-2-oxoethyl group at position 4 and a thioacetamide linkage to a 4-fluorophenyl moiety. Its molecular architecture combines a heterocyclic thiazole ring, a polar 2-methoxyethylamino group, and a fluorinated aromatic system, which collectively influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S2/c1-23-7-6-18-14(21)8-13-9-24-16(20-13)25-10-15(22)19-12-4-2-11(17)3-5-12/h2-5,9H,6-8,10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBSJDCQKPJAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-((4-(2-((2-methoxyethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural elements:

  • Fluorophenyl Group : Enhances lipophilicity, potentially influencing pharmacokinetics.
  • Thiazole Moiety : Known for various biological activities, including antimicrobial and anticancer properties.
  • Acetamide Functional Group : Contributes to the compound's stability and solubility.

The molecular formula is C₁₅H₁₈F₁N₃O₂S, and its molecular weight is approximately 327.39 g/mol.

Research indicates that this compound may exhibit the following biological activities:

  • Antimicrobial Activity : The thiazole component is associated with antimicrobial properties, which have been demonstrated in various studies.
  • Anticancer Properties : Preliminary research suggests potential cytotoxic effects against cancer cell lines.
  • G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

Case Studies

  • Anticancer Efficacy : A study published in PubMed Central evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent .
  • Antimicrobial Testing : In a separate investigation, the compound demonstrated strong activity against Gram-positive bacteria, indicating its potential use as an antibiotic .
  • GPCR Interaction : Research has shown that the compound can bind to specific GPCRs with nanomolar affinity, affecting downstream signaling pathways related to inflammation and cell proliferation .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-fluorophenyl)-2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-acetamidesOxadiazole ringPotential antibacterial properties
2-{[5-(6-amino-thiazol-5-yloxy)-phenyl]sulfanyl}-N-(4-fluorophenyl)acetamidesThiazole and phenolic componentsExplored for antibacterial properties
5-{(N-[1-(4-fluorophenyl)]piperidin-1-yloxy)}thiazole derivativesPiperidine ring additionInvestigated for neuroprotective effects

This comparative analysis highlights the unique pharmacological profile of this compound relative to other compounds.

Scientific Research Applications

Antimicrobial Activity : Preliminary studies have indicated that compounds containing thiazole rings exhibit promising antimicrobial properties. The thiazole moiety is known for its ability to inhibit bacterial growth and has been investigated for activity against both Gram-positive and Gram-negative bacteria. Research has shown that derivatives of similar thiazole compounds can effectively combat various pathogens, suggesting that N-(4-fluorophenyl)-2-((4-(2-((2-methoxyethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide may possess similar capabilities .

Anticancer Potential : The compound's structure suggests potential anticancer activity, particularly against estrogen receptor-positive breast cancer cells. Studies on related thiazole derivatives have demonstrated significant cytotoxic effects in vitro, indicating that this compound could be explored further for its anticancer properties. Molecular docking studies have also been employed to understand the binding interactions of such compounds with cancer-related targets .

Case Studies and Research Findings

  • Synthesis and Characterization :
    • The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound.
  • Pharmacological Studies :
    • A study evaluating the pharmacological effects of similar thiazole derivatives found that certain compounds exhibited notable antimicrobial activity against various bacterial strains. The results indicated a dose-dependent response, reinforcing the need for further investigations into the specific mechanisms of action for this compound .
  • Molecular Docking Studies :
    • Molecular docking simulations have provided insights into how this compound interacts with specific biological targets. These studies indicate that the thiazole ring may play a critical role in enhancing binding affinity to target enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring and Acetamide Moiety

Key Compounds:
Compound Name Substituents on Thiazole/Amide Molecular Weight (g/mol) Melting Point (°C) Biological Activity (if reported) Reference
N-(4-fluorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide 4-fluorophenylamino group 410.51 269–270 Not explicitly reported
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 15) Piperazine-4-fluorophenyl, p-tolyl thiazole 410.51 269–270 MMP inhibition (anti-inflammatory potential)
N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) Methylthiazole, m-tolylacetamide 248.31 Not reported Antibacterial (MIC: 12.5–6.25 µg/mL)
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide 2,6-Difluorobenzyl, pivalamide 397.43 Not reported Not explicitly reported

Analysis:

  • Fluorinated Groups: The 4-fluorophenyl group in the target compound and Compound 15 enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 107b) .
  • Amino Acid Side Chains: The 2-methoxyethylamino group in the target compound may improve solubility compared to the 4-fluorophenylamino group in or the piperazine in .

Physicochemical Properties

Key Metrics:
Compound Molecular Weight (g/mol) Melting Point (°C) Polarity (Rf) Solubility Predictors
Target Compound ~430–450 (estimated) Not reported Moderate Moderate (due to methoxyethyl group)
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13) 422.54 289–290 0.45 (TLC) Low (high MW, aromaticity)
N-(4-(2-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11d) 458.5 Not reported Not reported Low (quinoxaline increases hydrophobicity)

Analysis:

  • Molecular Weight: The target compound likely falls within 430–450 g/mol, comparable to analogs in . Higher MW compounds (e.g., ) may face challenges in bioavailability.
  • Melting Points: Fluorinated and aromatic derivatives (e.g., ) exhibit higher melting points (>260°C), suggesting crystalline stability.
  • Polarity: The methoxyethyl group in the target compound could enhance aqueous solubility relative to purely aromatic analogs.
Enzyme Inhibition and Antimicrobial Effects:
Compound Target Activity Potency (IC50/MIC) Mechanism Insights
Piperazine-thiazole hybrids (e.g., Compound 15) MMP inhibition Not quantified Aromatic and basic groups critical for binding
N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) Broad-spectrum antibacterial MIC: 12.5–6.25 µg/mL Hydrophobic substituents enhance membrane penetration
Coumarin-linked thiazoles (e.g., ) α-Glucosidase inhibition IC50: ~10–50 µM Electron-withdrawing groups (Cl, OCH3) improve efficacy

Analysis:

  • Fluorophenyl vs. Methoxyethyl: The 4-fluorophenyl group in may enhance target affinity via halogen bonding, whereas the methoxyethyl group in the target compound could modulate pharmacokinetics (e.g., longer half-life).
  • Antimicrobial Activity: Methyl and chlorophenyl substituents (e.g., ) correlate with stronger antibacterial effects, suggesting the target compound’s methoxyethyl group may reduce potency but improve selectivity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-fluorophenyl)-2-((4-(2-((2-methoxyethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by sequential functionalization. Key steps include:

  • Thiazole ring synthesis : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol .
  • Introduction of the 2-methoxyethylamino group : Amidation using 2-methoxyethylamine under coupling agents like EDCI/HOBt in DMF .
  • Thioether linkage formation : Reaction of the thiol-containing intermediate with chloroacetamide derivatives in the presence of K₂CO₃ as a base .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
    • Monitoring : Reaction progress is tracked via TLC, and intermediates are characterized by NMR and MS .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : A combination of spectroscopic techniques is employed:

  • ¹H/¹³C NMR : Assigns protons and carbons in the fluorophenyl, thiazole, and methoxyethyl groups. For example, the thiazole C-2 proton appears at δ 7.2–7.5 ppm .
  • IR Spectroscopy : Confirms amide C=O (1650–1680 cm⁻¹) and thioether C-S (650–700 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 439.12) and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial screening involves:

  • Antimicrobial assays : Broth microdilution (MIC values against S. aureus: 8–16 µg/mL) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., IC₅₀ of 12.3 µM against MCF-7) .
  • Solubility testing : Measured in DMSO for in vitro studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

  • Methodological Answer :

  • Core modifications : Replace the fluorophenyl group with chlorophenyl or methyl groups to assess halogen/alkyl effects on target binding .
  • Side-chain variations : Substitute the methoxyethyl group with cyclopropyl or pyridyl moieties to enhance lipophilicity or hydrogen-bonding capacity .
  • Biological evaluation : Test analogs in parallel using standardized assays (e.g., ATPase inhibition for kinase targets) .

Q. How can contradictory data in biological activity across studies be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers) .
  • Solubility issues : Use co-solvents (e.g., 0.1% Tween-80) to improve compound dispersion .
  • Target selectivity profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify off-target effects .

Q. What strategies are recommended for identifying the compound’s molecular targets?

  • Methodological Answer :

  • Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
  • Molecular docking : Screen against crystallized targets (e.g., EGFR kinase PDB: 1M17) using AutoDock Vina .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to recombinant proteins .

Q. How can stability and solubility challenges be addressed in formulation studies?

  • Methodological Answer :

  • pH stability : Assess degradation rates in buffers (pH 3–10) via HPLC at 25°C/40°C .
  • Salt formation : Co-crystallize with succinic acid to improve aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for enhanced bioavailability .

Q. What advanced analytical methods are used for purity assessment and impurity profiling?

  • Methodological Answer :

  • HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile in water) with UV detection at 254 nm .
  • LC-MS/MS : Identify trace impurities (e.g., hydrolyzed acetamide byproduct at m/z 210.08) .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry (space group: P2₁/c) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.